molecular formula C12H20N4 B1482204 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2098093-20-8

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Cat. No. B1482204
CAS RN: 2098093-20-8
M. Wt: 220.31 g/mol
InChI Key: NCRBYEHZQVGSAA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring . The presence of the cyclobutyl group and the ethan-1-amine group suggest that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the fused pyrazolo[1,5-a]pyrazine ring system, with the cyclobutyl and ethan-1-amine groups attached at specific positions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds such as pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions. For example, they have been found to react with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Heterocyclic Compounds in Synthesis

Heterocyclic compounds like pyrazolines and pyrazines play a crucial role as building blocks in organic synthesis, enabling the construction of complex molecular architectures. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing their value in synthesizing various heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines, due to their unique reactivity (Gomaa & Ali, 2020). This showcases the potential utility of structurally related compounds in diverse synthetic applications.

Anticancer Applications

Research on pyrazoline derivatives, a related heterocyclic scaffold, has revealed their significant potential in anticancer therapy. Ray et al. (2022) discussed the synthesis of pyrazoline derivatives demonstrating substantial anticancer activity, highlighting the ongoing interest in exploring these compounds for therapeutic applications (Ray et al., 2022). This suggests that compounds with similar structural features could offer promising avenues for developing new anticancer agents.

Energetic Materials

The application of heterocyclic compounds extends into the field of high-energy density materials (HEDMs). Yongjin and Shuhong (2019) reviewed the progress in research on azine energetic compounds, including pyrazines, highlighting their application in propellants and explosives due to their desirable thermal and detonation properties (Yongjin & Shuhong, 2019). This indicates the potential of heterocyclic compounds in developing advanced materials for defense and aerospace applications.

Pharmacological Effects

Shaaban, Mayhoub, and Farag (2012) reviewed the therapeutic applications of pyrazolines, a class of nitrogen-containing heterocycles, noting their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities (Shaaban, Mayhoub, & Farag, 2012). This emphasizes the broad potential of heterocyclic compounds in drug development and the possibility of discovering new therapeutic agents among structurally related compounds.

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would likely depend on its biological activity and potential applications. Given the biological activity of related compounds, it could be of interest in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in biochemical reactions as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2) . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The interaction with mGluR2 is particularly noteworthy, as it modulates synaptic transmission and neuronal excitability in the central nervous system .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mGluR2 receptors affects intracellular signaling partners, leading to various cellular events . Additionally, it has been shown to suppress the growth of certain cancer cells, such as A549 lung cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a negative allosteric modulator of mGluR2, it binds to the receptor and alters its conformation, thereby inhibiting its activity . This modulation of mGluR2 activity leads to downstream effects on synaptic transmission and neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of mGluR2 activity and potential therapeutic benefits for neurological disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates mGluR2 activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with mGluR2 receptors plays a crucial role in its metabolic effects, as it modulates synaptic transmission and neuronal excitability . Additionally, its metabolism may affect metabolic flux and metabolite levels, further influencing its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence its therapeutic potential and effectiveness in modulating mGluR2 activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its ability to modulate mGluR2 activity and exert its therapeutic effects .

properties

IUPAC Name

2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBYEHZQVGSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3CCN(CC3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 4
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 6
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

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